(2Z)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Nitro derivatives of the original compound
Reduction: Amino derivatives
Substitution: Various substituted thiazolidinones depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial: Exhibits potential antimicrobial properties against various bacterial strains.
Anticancer: Investigated for its cytotoxic effects on cancer cell lines.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may play a role in its biological activity by undergoing redox reactions, while the thiazolidinone ring may interact with protein targets, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Hydrazones: Used in various chemical and biological applications.
Nitrophenyl derivatives: Commonly used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Structural Complexity: Combines features of thiazolidinones, hydrazones, and nitrophenyl compounds.
Versatility: Exhibits a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8N4O3S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N4O3S/c15-9-6-18-10(12-9)13-11-5-7-2-1-3-8(4-7)14(16)17/h1-5H,6H2,(H,12,13,15)/b11-5+ |
InChI Key |
YNQAVHDYELGQNG-VZUCSPMQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])S1 |
Origin of Product |
United States |
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